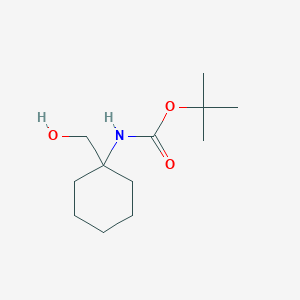

叔丁基(1-(羟甲基)环己基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- The synthesis of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate involves complex organic reactions. A key intermediate in the synthesis is achieved through an iodolactamization, which is essential for producing potent CCR2 antagonists (Campbell et al., 2009). Another method involves a multi-step synthesis from commercially available starting materials, showcasing the compound's role as an intermediate in various biologically active compounds (Zhao et al., 2017).

Molecular Structure Analysis

- The molecular structure of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate and its analogs have been extensively studied. These studies often focus on the compound's utility as a building block in organic synthesis. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their role as N-(Boc)-protected nitrones (Guinchard et al., 2005).

Chemical Reactions and Properties

- tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate is involved in various chemical reactions, indicating its versatility in synthesis. For instance, cyclohexa-1,4-dienes with a tert-butyl group at C3 function as isobutane equivalents in certain reactions, demonstrating the compound's reactivity in creating tertiary alkyl groups in carbon frameworks (Keess & Oestreich, 2017). Additionally, its use in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides further illustrates its chemical reactivity and importance as an intermediate (Ober et al., 2004).

Physical Properties Analysis

- Information specific to the physical properties of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate, such as melting point, boiling point, and solubility, is not readily available in the research papers found. However, these properties are crucial for understanding the compound's behavior in various reactions and environments.

Chemical Properties Analysis

- The chemical properties of tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate, like reactivity with other chemicals and stability under different conditions, are highlighted through its use in various synthesis processes. Its role in generating iodine-centered radicals at room temperature in solution, as demonstrated in the oxidation and deprotection of benzyl and allyl ethers, is a notable example of its chemical properties (Ochiai et al., 1996).

科学研究应用

核苷酸类似物的合成

叔丁基(1-(羟甲基)环己基)氨基甲酸酯的一项重要应用是作为 2'-脱氧核苷酸的碳环类似物的合成中的重要中间体。此类化合物对于核苷酸类似物的对映选择性合成至关重要,这些类似物在药物化学中具有广泛的应用,特别是在抗病毒和抗癌药物的开发中 (Ober 等人,2004)。

立体选择性合成

该化合物还用于各种立体异构体叔丁基((1R, 2S, 5S)-2-氨基-5-(二甲基氨基羰基)环己基)氨基甲酸酯的立体选择性合成,从简单的环己烯衍生物开始。这些立体异构体是 Xa 因子抑制剂合成的关键中间体,突出了其在开发新型抗凝剂中的作用 (Wang 等人,2017)。

杀虫剂类似物

另一个应用包括转化为噻虫嗪和吡虫啉等杀虫剂的螺环丙烷化类似物。该过程涉及共环化的关键步骤,展示了该化合物在开发新型农用化学品中的用途 (Brackmann 等人,2005)。

色谱应用

在色谱学中,已经研究了叔丁基(1-(羟甲基)环己基)氨基甲酸酯相关衍生物对多环芳烃 (PAH) 保留行为的影响,展示了其在分析方法中提高分离过程的应用 (Husain 等人,1995)。

材料科学

此外,与叔丁基(1-(羟甲基)环己基)氨基甲酸酯相关的苯并噻唑改性叔丁基咔唑衍生物已被开发用于检测挥发性酸蒸气。这些材料显示出强烈的蓝色发光特性,并在化学传感器中具有应用,突出了该化合物在材料科学和传感器技术中的用途 (Sun 等人,2015)。

安全和危害

The safety information for tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .

属性

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h14H,4-9H2,1-3H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQRDYUYIXDJSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363877 |

Source

|

| Record name | tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate | |

CAS RN |

187610-67-9 |

Source

|

| Record name | tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)

![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B69515.png)

![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)

![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)

![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)